ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS: 34750-63-5) is a pyrimidine derivative characterized by a hydroxyl group at position 4, a pyridin-3-yl substituent at position 2, and an ethyl ester at position 5 of the pyrimidine ring. Its molecular formula is C₁₂H₁₁N₃O₃, with a molecular weight of 245.24 g/mol . This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGUYCSJQIAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347177 | |
| Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34750-63-5 | |
| Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves several key steps, primarily focusing on condensation reactions and cyclization processes.
Condensation Reaction : The initial step often involves the condensation of pyridine-3-carboxaldehyde with ethyl cyanoacetate. This reaction is usually catalyzed by a base such as sodium ethoxide in an ethanol solvent, and it is performed under reflux conditions to ensure complete conversion of reactants.
Cyclization : Following the condensation, cyclization occurs to form the pyrimidine structure. This step may require additional reagents or catalysts to facilitate the formation of the desired cyclic compound.
Oxidation : In some methods, an oxidation step is included to introduce hydroxyl groups or to modify existing functional groups on the compound.
Alternative Synthesis Method
An alternative method described in patent literature involves stirring and heating ethyl cyanoacetate and trimethyl orthoacetate, followed by cooling and recrystallization processes to obtain intermediates that can be further reacted to yield this compound. This method emphasizes low-cost reagents and high yields, making it suitable for industrial applications.
Reaction Conditions
The reaction conditions play a critical role in determining the yield and purity of this compound:
Temperature Control : Maintaining optimal temperatures (typically between 80°C and 100°C) minimizes side reactions such as ester hydrolysis.
Solvent Selection : The choice of solvent can significantly impact solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for their ability to dissolve intermediates effectively.
Yield Optimization Strategies
To enhance the yield and purity of this compound, researchers can implement several optimization strategies:
Catalyst Selection : Using Lewis acids (e.g., zinc chloride) or thiourea-based catalysts can improve cyclization efficiency.
Purification Techniques : Employing column chromatography with appropriate solvent systems (such as ethyl acetate/hexane) can achieve purities greater than 95%.
Characterization Techniques : Utilizing spectroscopic methods like $$^{1}H$$ NMR, $$^{13}C$$ NMR, FTIR, and mass spectrometry can help confirm the structure and purity of the synthesized compound.
Summary of Research Findings
Research indicates that this compound exhibits promising biological activities, particularly in anticancer applications. Ongoing studies aim to elucidate its mechanisms of action and explore its therapeutic potential further.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties, making it valuable in synthetic organic chemistry .
Biology
Research indicates that ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation .
Medicine
In medicinal chemistry, the compound is being studied for its potential as a pharmaceutical agent . Its interaction with specific molecular targets can modulate biological pathways, which is crucial for developing new therapies for diseases like cancer and inflammatory disorders .
Industrial Applications
This compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions makes it an attractive option in industrial chemistry, where efficiency and effectiveness are paramount .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The compound inhibited bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on anticancer applications, researchers found that the compound significantly reduced proliferation rates in various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cancer cell signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine-5-carboxylate derivatives arises from variations in substituents at positions 2 and 3. Below is a detailed comparison of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate with analogous compounds:
Table 1: Structural Comparison of Selected Pyrimidine-5-carboxylates
Key Differences and Implications
Phenyl (CAS 55613-22-4): Increases lipophilicity, possibly reducing aqueous solubility compared to pyridinyl derivatives . Methylsulfanyl (CAS 53554-29-3): Introduces a sulfur atom, which may enhance antimicrobial activity via thiol-mediated interactions .
Substituent at Position 4: Hydroxyl (target compound): Provides a hydrogen-bond donor site, critical for interactions with enzymatic active sites. Chloro (CAS 34775-04-7): Increases electrophilicity, making the compound reactive in nucleophilic substitution reactions . Methylamino (CAS 823795-06-8): Adds a basic nitrogen, improving solubility in acidic environments and enabling salt formation .
Biological Activity: Hydroxyl-containing derivatives (e.g., target compound) are often explored as intermediates for further functionalization, such as phosphorylation or glycosylation. Chloro derivatives (e.g., CAS 34775-04-7) are typically precursors in Suzuki-Miyaura couplings or amination reactions . Methylamino-substituted compounds (e.g., CAS 823795-06-8) are tailored for kinase inhibition, as seen in mobocertinib analogs .
Synthetic Accessibility :
Biological Activity
Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS Number: 34750-63-5) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a pyridine moiety and an ethyl ester group. The synthesis typically involves multi-step organic reactions, including the condensation of pyridine derivatives with appropriate carboxylic acids or esters under basic conditions. The reaction conditions are crucial for optimizing yield and purity.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
| Compound | IC50 (μM) | COX Enzyme Targeted |
|---|---|---|
| This compound | TBD | COX-1/COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Indomethacin | 9.17 | COX-1 |
In a comparative study, derivatives of this compound showed promising IC50 values against COX enzymes, indicating their potential to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil.
| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |
|---|---|---|
| MCF-7 | 1.75–9.46 | 17.02 |
| MDA-MB-231 | 0.87–12.91 | 11.73 |
These results suggest that this compound could be a viable candidate for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Modulation : The compound has shown the ability to arrest the cell cycle at the G2/M phase in cancer cells, leading to apoptosis .
Safety Profile
Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at doses up to 2000 mg/kg . This favorable safety profile supports its potential use in therapeutic applications.
Case Studies
- Anti-inflammatory Effects : A study conducted on carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects comparable to indomethacin .
- Anticancer Efficacy : In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth in mice, further validating its anticancer potential .
Q & A
Q. How can researchers optimize the synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves systematic variation of reaction parameters. For pyrimidine derivatives, key factors include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or thiourea-based catalysts to enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions like ester hydrolysis .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol can achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign pyridin-3-yl and pyrimidine ring protons (δ 8.1–8.9 ppm for pyridine; δ 6.5–7.2 ppm for pyrimidine) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 261.08) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at –20°C in inert atmosphere to prevent ester degradation .
- Light sensitivity : Amber vials reduce photolytic cleavage of the pyrimidine ring .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. pyridin-3-yl substitutions) to isolate pharmacophores .
Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer : Employ kinetic and structural biology approaches:
- Enzyme kinetics : Measure Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to map binding interactions .
- Molecular dynamics simulations : Track conformational changes in the enzyme active site over 100-ns trajectories .
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
- Methodological Answer : Rational design strategies include:
- Ester prodrug modification : Replace ethyl with tert-butyl groups to improve metabolic stability .
- LogP optimization : Introduce hydrophilic substituents (e.g., –SO₃H) to reduce hydrophobicity (calculated via ChemAxon) .
- In vitro ADME assays : Assess CYP450 metabolism and plasma protein binding using microsomal fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
